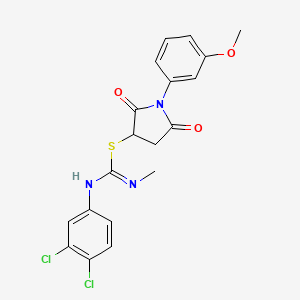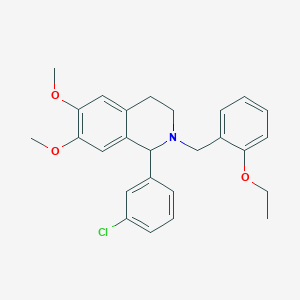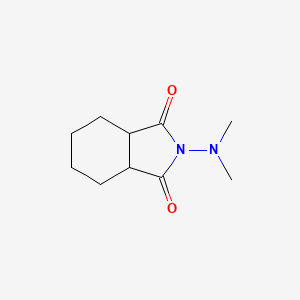![molecular formula C25H30N4O2 B4972217 N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4972217.png)
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood. However, research has shown that this compound acts as an inhibitor of the proteasome, which is a complex protein structure that plays a critical role in the degradation of cellular proteins. By inhibiting the proteasome, this compound can induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Research has shown that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function, which can reduce the symptoms of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. Additionally, this compound has shown potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, this compound also has some limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which can be time-consuming and costly. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One direction is to study the effects of this compound on different types of cancer cells and to determine its efficacy as a potential anti-cancer drug. Another direction is to study the effects of this compound on different animal models of inflammation and to determine its potential as an anti-inflammatory drug. Additionally, future research can focus on understanding the mechanism of action of this compound and designing experiments to study its effects on different cellular pathways. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in various diseases. The synthesis of this compound is a complex process that involves several steps. This compound has shown anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of the proteasome. This compound has several advantages for lab experiments, but also has some limitations. Future research can focus on studying the effects of this compound on different diseases, understanding its mechanism of action, and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is a complex process that involves several steps. The starting materials for the synthesis are 2-methoxybenzylamine, 4-piperidone, and 3-phenylpropanoic acid. The first step involves the reaction of 2-methoxybenzylamine with 4-piperidone to form N-(2-methoxybenzyl)-4-piperidone. This intermediate product is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has shown potential therapeutic applications in various diseases. Research has shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, this compound has shown neuroprotective effects and can reduce the symptoms of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[2-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-31-23-10-6-5-9-21(23)19-28-17-14-22(15-18-28)29-24(13-16-26-29)27-25(30)12-11-20-7-3-2-4-8-20/h2-10,13,16,22H,11-12,14-15,17-19H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQWBLKMVECMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-phenylpyrrolidine](/img/structure/B4972148.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)

![N-[2-(cyclohexylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4972179.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4972183.png)
![hexyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate](/img/structure/B4972188.png)
![{4-[2-(2-methoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4972195.png)


![3-methyl-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4972210.png)


